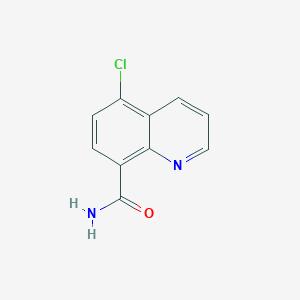

5-Chloroquinoline-8-carboxamide

Description

Historical Context and Pharmaceutical Significance of Quinoline-Based Compounds

The journey of quinoline (B57606) in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. This natural alkaloid was the first effective treatment for malaria, a discovery that marked a turning point in the fight against infectious diseases. The success of quinine spurred chemists to synthesize and explore a vast number of quinoline derivatives, leading to the development of a multitude of clinically significant drugs.

A prime example is the class of 4-aminoquinolines, which includes the renowned antimalarial drug chloroquine (B1663885). nih.gov Later, the fusion of a fluorine atom into the quinoline ring system gave rise to the fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), which have been instrumental in treating a wide array of bacterial infections. The therapeutic reach of quinoline-based compounds extends further into oncology with the development of topoisomerase inhibitors like camptothecin (B557342) and its derivatives, topotecan (B1662842) and irinotecan, which are used in cancer chemotherapy. nih.govmdpi.com The historical and ongoing success of these drugs underscores the profound pharmaceutical significance of the quinoline scaffold.

Broad Spectrum of Biological Activities Associated with the Quinoline Nucleus

The quinoline nucleus is a versatile pharmacophore, a molecular framework that can be readily modified to interact with a wide range of biological targets. This adaptability has led to the discovery of quinoline derivatives with a remarkable spectrum of biological activities. nih.gov Beyond their well-established roles as antimalarial and antibacterial agents, quinoline-based compounds have demonstrated potent efficacy in several other therapeutic areas.

Research has revealed that various quinoline derivatives possess significant anticancer properties, acting through mechanisms such as the inhibition of tyrosine kinases and topoisomerases. nih.govmdpi.com Furthermore, the quinoline scaffold has been explored for its antiviral , antifungal , anticonvulsant , and anti-inflammatory potential. nih.gov More recent investigations have even highlighted the promise of certain quinoline derivatives as antidiabetic agents. nih.gov This wide array of biological activities continues to make the quinoline nucleus a focal point of medicinal chemistry research.

Rationale for Academic Investigation of 5-Chloroquinoline-8-carboxamide and its Analogues

The academic pursuit of novel therapeutic agents often involves the strategic modification of known pharmacophores to enhance efficacy, improve safety profiles, or overcome drug resistance. The investigation of 5-Chloroquinoline-8-carboxamide is rooted in this rationale, building upon the established biological activities of related quinoline derivatives.

The core structure, quinoline-8-carboxamide (B1604842), is of significant interest. For instance, derivatives of 5-amino-quinoline-8-carboxamide have been patented as kinase inhibitors for the treatment of hyperproliferative diseases, such as cancer. googleapis.com This suggests that the quinoline-8-carboxamide scaffold is a promising template for the design of new anticancer agents. The substitution pattern at the 5-position of the quinoline ring is also crucial. The presence of a chloro group at this position, as seen in the well-known antimalarial chloroquine, can significantly influence the compound's physicochemical properties and biological activity.

Furthermore, analogues where the carboxamide at position 8 is replaced by other functional groups, such as a hydroxyl (forming 5-chloro-8-hydroxyquinoline) or a sulfonamide, have shown a range of biological effects, including antibacterial and anticancer activities. mdpi.commdpi.com The investigation of 5-Chloroquinoline-8-carboxamide and its analogues is therefore a logical step in the exploration of the chemical space around the quinoline scaffold, with the aim of discovering new compounds with potential therapeutic value, particularly in the area of oncology.

The following tables present research findings on the biological activities of various quinoline derivatives, illustrating the potential of this class of compounds.

Table 1: Anticancer Activity of Selected Chloroquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2 | Lung (A549-Raw) | 44.34 µg/ml | nih.gov |

| Compound 2 | Colorectal (lovo) | 28.82 µg/ml | nih.gov |

Table 2: Antiviral Activity of Substituted 8-Hydroxyquinoline (B1678124) Derivatives against Dengue Virus Serotype 2 (DENV2)

| Compound | Substitution | IC50 | CC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 4 | iso-Pr | 3.03 µM | 16.06 µM | 5.30 | nih.gov |

| 4 | iso-Bu | 0.49 µM | 19.39 µM | 39.5 | nih.gov |

Table 3: Antibacterial Activity of a 5-Chloro-8-hydroxyquinoline-ciprofloxacin Hybrid

| Bacterial Strains | Activity (MIC) | Reference |

|---|

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

5-chloroquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |

InChI Key |

BDTXSCBFHQKJDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloroquinoline 8 Carboxamide and Its Analogues

Strategic Approaches to the Synthesis of Quinoline (B57606) Carboxamides

The synthesis of quinoline carboxamides, including the 5-chloro substituted variant, can be broadly categorized into direct synthetic pathways and derivatization from pre-existing quinoline scaffolds. These strategies offer flexibility in accessing a diverse range of analogues.

Direct Synthetic Pathways for 5-Chloroquinoline-8-carboxamide

Direct synthesis of the 5-chloroquinoline-8-carboxamide core often involves the construction of the quinoline ring system with the chloro and carboxamide functionalities already in place or introduced in a one-pot fashion. While specific direct routes to 5-chloroquinoline-8-carboxamide are not extensively detailed in the provided results, general methods for quinoline synthesis can be adapted. For instance, the Doebner-von Miller reaction, a classic method for quinoline synthesis, utilizes anilines and α,β-unsaturated carbonyl compounds. chemicalbook.commdpi.com In a hypothetical direct synthesis of 5-chloroquinoline-8-carboxamide, a suitably substituted aniline, such as 2-amino-4-chlorobenzoic acid derivative, could potentially react with acrolein or a related three-carbon component under acidic conditions to form the quinoline ring system. chemicalbook.commdpi.com However, the reactivity and regioselectivity of such reactions would need to be carefully controlled.

Derivatization from Precursors (e.g., 5-Chloroquinoline-8-carboxylic acid)

A more common and versatile approach involves the derivatization of a pre-synthesized quinoline precursor, such as 5-chloroquinoline-8-carboxylic acid. researchgate.netnih.govnih.govbldpharm.comuni.lucalpaclab.com This method allows for the late-stage introduction of the carboxamide group, which is advantageous for creating a library of diverse analogues.

The general two-step process for this derivatization is as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of 5-chloroquinoline-8-carboxylic acid is first activated to make it more susceptible to nucleophilic attack. nih.gov This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester. nih.govajchem-a.com Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. nih.govajchem-a.com

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with an appropriate amine or ammonia (B1221849) to form the desired carboxamide. thieme-connect.comthieme-connect.com This step is often carried out in the presence of a base to neutralize the acid generated during the reaction. A variety of amines can be used, leading to a wide range of N-substituted 5-chloroquinoline-8-carboxamides. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) are also employed for direct coupling of the carboxylic acid with an amine. nih.gov

Regioselective Halogenation and Carboxamide Formation at the Quinoline Core

The introduction of a chlorine atom at the C5 position of the quinoline ring is a key step in the synthesis of 5-chloroquinoline-8-carboxamide. Achieving regioselectivity in the halogenation of the quinoline core is crucial. While direct halogenation of quinoline can lead to a mixture of products, using a directing group at the 8-position can facilitate selective halogenation at the C5 position. rsc.org For instance, an 8-amino or 8-hydroxy group can direct electrophilic aromatic substitution to the C5 and C7 positions. Subsequent separation of isomers might be necessary.

An alternative and more controlled method is to start with a precursor that already contains the desired chloro-substituent, such as 2-amino-4-chlorophenol (B47367), and then construct the quinoline ring. chemicalbook.com For example, the reaction of 2-amino-4-chlorophenol with acrolein diethyl acetal (B89532) in the presence of hydrochloric acid can yield 5-chloro-8-hydroxyquinoline (B194070). chemicalbook.com The hydroxy group can then be transformed into a carboxamide through a series of steps, although this is a more indirect route.

Once the 5-chloroquinoline (B16772) scaffold is obtained, the carboxamide group can be introduced at the 8-position, typically from a corresponding carboxylic acid or its derivative as described in section 2.1.2.

Development of Novel Synthetic Routes and Reaction Conditions

Research into the synthesis of quinoline derivatives is constantly evolving, with a focus on developing more efficient, environmentally friendly, and versatile methods. Recent advancements include the use of novel catalysts and reaction conditions. For example, metal-free protocols for the C-H halogenation of 8-substituted quinolines have been developed, offering an economical and atom-efficient route to halogenated quinolines. rsc.org

Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields in the synthesis of quinoline derivatives. nih.gov These newer methods often provide advantages in terms of shorter reaction times, milder conditions, and broader substrate scope.

Advanced Synthetic Techniques (e.g., Multicomponent Reactions, Palladium-Catalyzed Couplings)

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like 5-chloroquinoline-8-carboxamide and its analogues.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates essentially all the atoms of the starting materials. researchgate.netrsc.orgrsc.org Several MCRs, such as the Doebner, Povarov, and Friedländer reactions, have been adapted for the synthesis of quinolines. mdpi.comrsc.org These reactions offer a streamlined approach to generate structural diversity in quinoline-based compounds. researchgate.netrsc.org

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted quinolines. thieme-connect.comacs.orgnih.govnih.gov Reactions such as Suzuki, Sonogashira, and Stille couplings can be used to introduce various substituents onto the quinoline core. acs.org For instance, a bromo-substituted quinoline can be coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to introduce aryl or alkynyl groups, respectively. acs.org Furthermore, palladium catalysts can be used for the direct C-H activation and amidation of quinoline-8-carbaldehydes to yield quinoline-8-carboxamides. thieme-connect.comthieme-connect.com This approach avoids the need for pre-functionalized starting materials.

Spectroscopic and Analytical Characterization of Synthesized Compounds

The structural elucidation and purity assessment of synthesized 5-chloroquinoline-8-carboxamide and its analogues are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. nih.govajchem-a.comchemicalbook.com The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can confirm the molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. ajchem-a.com For 5-chloroquinoline-8-carboxamide, characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as C-Cl stretching, would be expected.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. acs.org

Below is a table summarizing the types of spectroscopic data used for characterization:

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Number and environment of protons, connectivity |

| ¹³C NMR | Number and type of carbon atoms |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |

| High-Resolution MS (HRMS) | Exact molecular formula |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-Cl) |

| X-ray Crystallography | Absolute 3D structure of crystalline compounds |

Biological Activity and Molecular Mechanisms of 5 Chloroquinoline 8 Carboxamide Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of the 5-Chloroquinoline-8-carboxamide scaffold have shown promising activity against a wide range of microbial pathogens, including bacteria, fungi, and protozoa. The underlying mechanisms often involve the chelation of metal ions essential for microbial enzyme function and the disruption of critical cellular processes. vulcanchem.com The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery, and its combination with a carboxamide group at the 8-position and a chlorine atom at the 5-position modulates its biological and physicochemical properties. vulcanchem.comscienceopen.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Compounds based on the chloroquinoline structure have demonstrated potent antibacterial activity. For instance, a novel 8-chloroquinolone derivative was found to have extremely powerful antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov This particular compound was significantly more potent than the commercial antibiotic trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae (30 times more potent) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times more potent). nih.gov Structure-activity relationship (SAR) studies have revealed that the combination of a chlorine atom at the C-8 position (or in the case of the target compound, C-5) is a key factor for this potent activity. nih.gov

Research on other quinoline carboxamide derivatives confirms this broad-spectrum potential. A series of synthesized quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were active against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net Generally, quinoline derivatives tend to be more active against Gram-positive bacteria than Gram-negative strains, a difference attributed to the outer membrane of Gram-negative bacteria that can block the entry of these compounds. scienceopen.com

Furthermore, derivatives of 5-chloroquinolin-8-ol, a closely related structure, have shown significant activity against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) exhibited potent antituberculosis activity against numerous standard and clinical isolates, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.062 to 0.25 μg/ml. nih.gov

Antibacterial Activity of Quinoline Derivatives

Explore the minimum inhibitory concentrations (MIC) of various quinoline derivatives against different bacterial strains.

| Compound Class | Bacterial Strain | Activity (MIC in μg/ml) | Source |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (Standard & Clinical Isolates) | 0.062 - 0.25 | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis H37Ra | 0.125 | nih.gov |

| 8-Hydroxyquinoline (B1678124) | M. tuberculosis H37Ra | 0.125 | nih.gov |

| 5-Nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | 1.9 | nih.gov |

Antifungal and Antiprotozoal Activities (e.g., Antimalarial, Antileishmanial)

The antimicrobial spectrum of quinoline derivatives extends to fungi and protozoan parasites.

Antifungal Activity: Secondary 8-hydroxyquinoline-7-carboxamide derivatives have been specifically developed as antifungal agents. google.com These compounds have demonstrated activity against various fungi, including Tricophyton Rubrum, Tricophyton Mentagrophytes, and Aspergillus Niger. google.com They are also notably active against Candida species such as Candida albicans and Candida glabrata. google.com The general antifungal properties of halogenated 8-hydroxyquinolines are well-documented. nih.govnih.gov

Antiprotozoal Activity: Antimalarial: 5-Aryl-8-aminoquinoline derivatives, which are structurally analogous to the target compound, have been assessed for their antimalarial properties. These compounds were found to be as potent or even more potent than the established drug primaquine (B1584692) against the growth of Plasmodium falciparum. researchgate.netnih.govacs.org Notably, these agents were more active against chloroquine (B1663885) (CQ)-resistant clones than CQ-sensitive ones. researchgate.netnih.gov SAR studies indicated that analogues with electron-donating groups on the 5-phenyl ring demonstrated superior activity. researchgate.netnih.govacs.org Hybrid molecules incorporating the 7-chloroquinoline (B30040) moiety have also shown significant activity against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.commdpi.com

Antileishmanial: The quinoline scaffold is also effective against Leishmania parasites. Clioquinol (5-chloro-7-iodoquinolin-8-ol) has demonstrated activity against Leishmania amazonensis and Leishmania infantum. nih.gov Its mechanism of action involves inducing morphological and biochemical changes in the parasite, including a reduction in cell volume, loss of mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and eventual rupture of the plasma membrane. nih.gov Studies on other chloroquine analogues have confirmed their efficacy in animal models of Leishmania panamensis infection. nih.gov

Antiprotozoal Activity of Quinoline Derivatives

Review the activity of different quinoline derivatives against various protozoan parasites.

| Compound Class | Parasite | Key Finding | Source |

|---|---|---|---|

| 5-Aryl-8-aminoquinolines | Plasmodium falciparum (CQ-resistant) | More active than against CQ-sensitive clones. | researchgate.netnih.gov |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Leishmania amazonensis & L. infantum | Induces loss of mitochondrial membrane potential and ROS production. | nih.gov |

| Chloroquine Analogue | Leishmania panamensis | Reduces inflammation and parasite load in vivo. | nih.gov |

| Fused 1,8-Naphthyridines | Leishmania infantum | Showed greater leishmanicidal activity than 1,5-naphthyridine (B1222797) derivatives. | mdpi.com |

Anticancer Potential and Cellular Effects

Quinoline-based compounds have emerged as promising candidates in the development of new anticancer drugs due to their diverse chemical structures and biological activities. nih.govnih.gov Their mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), modification of the cell cycle, and interference with signaling pathways that promote tumor growth. nih.gov

Inhibition of Cancer Cell Line Proliferation

Derivatives of chloroquinoline carboxamide have shown significant antiproliferative activity against a variety of cancer cell lines. A study on 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives demonstrated a dose-dependent decrease in the viability of both hormonal-dependent (MCF-7) and hormonal-independent (MDA-MB-231) breast cancer cells. nih.gov One derivative, QTCA-1, was particularly effective against the triple-negative MDA-MB-231 cell line, with IC50 values around 20 μM. nih.gov

The cytotoxic effects are not limited to breast cancer. Novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against liver (HepG2, BEL-7404), ovarian (SK-OV-3), and lung (NCI-H460) cancer cell lines. semanticscholar.org Similarly, quinoline-8-sulfonamide (B86410) derivatives, which are structurally related, showed high cytotoxicity toward melanoma (C32, COLO829), breast (MDA-MB-231), glioblastoma (U87-MG), and lung (A549) cancer cell lines. nih.gov In pancreatic cancer, N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives displayed potent cytotoxicity against PANC-1 and CAPAN-1 cell lines, with some compounds being two- to four-fold more potent than the standard drug cisplatin. benthamscience.com

Cytotoxicity of Chloroquinoline Derivatives on Cancer Cell Lines

Explore the half-maximal inhibitory concentration (IC50) values of various chloroquinoline derivatives across different cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | Activity (IC50) | Source |

|---|---|---|---|---|

| QTCA-1 (7-chloroquinoline derivative) | MDA-MB-231 | Breast (Triple Negative) | ~20 μM | nih.gov |

| Compound 3b (Quinoline-8-sulfonamide derivative) | PANC-1 | Pancreatic | ~4x more potent than Cisplatin | benthamscience.com |

| Compound 3f (Quinoline-8-sulfonamide derivative) | PANC-1 | Pancreatic | ~2x more potent than Cisplatin | benthamscience.com |

| Compound 9a (Quinoline-8-sulfonamide derivative) | A549 | Lung | 223.1 µg/mL | nih.gov |

| Compound 9a (Quinoline-8-sulfonamide derivative) | C32 | Melanoma | 233.9 µg/mL | nih.gov |

Mechanisms of Apoptosis Induction

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis. In triple-negative breast cancer cells, which are notoriously difficult to treat, 7-chloroquinoline-triazoyl carboxamides induced significantly higher rates of apoptosis compared to hormonal-dependent breast cancer cells. nih.gov

Detailed mechanistic studies on a 2-chloro-quinoline derivative revealed that it triggers apoptosis through the intrinsic mitochondrial pathway. semanticscholar.org This involves multiple coordinated events:

Modulation of Bcl-2 family proteins: The compound caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org

Caspase Activation: This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3. semanticscholar.org

PARP Cleavage: Activated caspase-3 then cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. semanticscholar.org

Cellular Stress: The process is also associated with an increase in intracellular Ca2+ release and the generation of reactive oxygen species (ROS). semanticscholar.org

Flow cytometry analysis of pancreatic cancer cells treated with quinoline-based sulfonamide derivatives confirmed that the observed cytotoxicity was due to the induction of apoptosis. benthamscience.com For instance, one compound induced apoptosis in 16.0% of PANC-1 cells, while another induced apoptosis in 20.6% of CAPAN-1 cells. benthamscience.com

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, 5-chloroquinoline-8-carboxamide derivatives can halt the proliferation of cancer cells by arresting the cell cycle. Treatment of MCF-7 breast cancer cells with a 7-chloroquinoline derivative resulted in a G0/G1 phase cell cycle arrest. nih.gov

This cell cycle arrest is often mediated by the modulation of key regulatory proteins. Mechanistic studies have shown that these compounds can inhibit the activity of cyclin-dependent kinases (CDKs). semanticscholar.org This inhibition is coupled with the upregulation of CDK inhibitors, such as p21 and p27, and an increase in the expression of the tumor suppressor protein p53. semanticscholar.org An 8-chloroadenosine (B1666358) derivative, acting through a different pathway, also induced a G0/G1 phase arrest, highlighting that cell cycle modulation is a common outcome for various substituted chloro-heterocyclic compounds. nih.gov

Enzyme Inhibition and Receptor Modulation

Derivatives of the quinoline scaffold, including those related to 5-chloroquinoline-8-carboxamide, have been identified as potent inhibitors and modulators of several key enzymes and receptors that are implicated in pathological conditions. Their mechanism of action often involves specific interactions with the active or allosteric sites of these macromolecules, leading to a cascade of downstream cellular effects.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are involved in physiological and pathological processes, making them attractive therapeutic targets. Novel series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against four human (h) CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.gov

The research demonstrated that these quinoline carboxamide derivatives inhibit hCA I, II, and IV in the low to high nanomolar range, while showing no significant inhibition of hCA IX. nih.gov One particular derivative, compound 5h in the study, emerged as a potent inhibitor of hCA I and hCA II. nih.gov The inhibitory action is attributed to the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, while the quinoline "tail" interacts with amino acid residues within the active site cavity, influencing isoform selectivity. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Quinoline-2-carboxamide (B1208818) Derivatives

| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IV (K_I in nM) |

|---|---|---|---|

| 5a | - | 88.4 | - |

| 5b | - | 85.7 | - |

| 5h | 61.9 | 33.0 | - |

| General Range | 61.9 - 8126 | 33.0 - 8759 | 657.2 - 6757 |

Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. nih.gov

Pyruvate (B1213749) kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a critical role in tumor metabolism and growth. nih.gov It can switch between a highly active tetrameric state and a less active dimeric state. nih.gov The modulation of PKM2 activity is considered a promising strategy for cancer therapy. nih.gov

A series of 8-quinolinesulfonamide derivatives have been designed and investigated as modulators of PKM2. nih.govnih.gov Through molecular docking and dynamics studies, a compound designated as 9a was identified as a potent modulator of PKM2. nih.gov In vitro experiments confirmed that this compound could reduce intracellular pyruvate levels in A549 lung cancer cells, affect cancer cell viability, and influence cell-cycle distribution. nih.gov Notably, the compound displayed greater cytotoxicity towards cancer cells than normal cells, suggesting a degree of selectivity in its action. nih.gov These findings suggest that the 8-substituted quinoline scaffold is a viable starting point for developing novel PKM2 modulators. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGF) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases (RTKs) whose signaling pathways are crucial for cell proliferation, survival, and angiogenesis. nih.govmedchemexpress.com Their overexpression is a common feature in many cancers. medchemexpress.com The dual inhibition of both VEGFR and EGFR is seen as an effective therapeutic strategy. nih.gov

The VEGF family of ligands binds to VEGFRs, leading to receptor dimerization, autophosphorylation of specific tyrosine residues, and activation of downstream signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov Similarly, EGFR activation triggers pathways that promote cell growth. nih.gov

Compounds incorporating a quinoline core have been developed as tyrosine kinase inhibitors (TKIs). youtube.com For instance, ZD6474, a quinoline-based compound, has demonstrated the ability to inhibit both EGFR and VEGFR-2 activation. nih.gov In preclinical models of oral squamous cell carcinoma (OSCC), treatment with ZD6474 led to significantly lower expression levels of phosphorylated EGFR (pEGFR) and phosphorylated VEGFR-2 (pVEGFR-2). nih.gov This dual inhibition resulted in decreased tumor cell proliferation and microvessel density. nih.gov The inhibition of VEGFR2, in particular, has been shown to enhance the anti-tumor effects of other molecularly targeted agents in non-small-cell lung cancer models. nih.gov

The versatility of the quinoline scaffold extends to other enzymatic targets. Derivatives of 8-hydroxyquinoline have been reported as inhibitors of 2-oxoglutarate (2OG)-dependent enzymes and as effective chelators of metalloproteins. nih.gov Additionally, some quinoline derivatives, specifically 3-quinolinesulfonamides, have been shown to act as inhibitors of lactate (B86563) dehydrogenase A (LDHA), another enzyme of interest in cancer metabolism. nih.gov The ability of the carboxamide group at the 8-position to engage in hydrogen bonding and coordinate with metal ions is a key structural feature that facilitates these interactions.

Investigation of Other Bioactivities (e.g., Anti-inflammatory, Antiviral, Anti-HIV)

Beyond enzyme and receptor modulation, 5-chloroquinoline-8-carboxamide and related derivatives exhibit a spectrum of other important biological activities.

Anti-inflammatory Activity : Certain quinoline derivatives have demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid showed impressive anti-inflammatory effects comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing cytotoxicity to the macrophages. nih.gov This suggests a potential for developing quinoline-based compounds as anti-inflammatory agents. nih.gov

Antiviral and Anti-HIV Activity : The quinoline core is present in chloroquine, a compound known for its antiviral properties against various viruses, including coronaviruses. nih.gov Its mechanisms are multifaceted, including the potential to interfere with the binding of viral particles to cellular receptors. nih.gov More specifically, derivatives of 8-hydroxyquinoline have been noted for their anti-HIV activity. nih.gov Research into N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives has identified them as potential inhibitors of HIV-1 integrase, a key enzyme for viral replication. researchgate.net The design of these inhibitors was based on the styrylquinoline scaffold, demonstrating the adaptability of the quinoline ring system for targeting viral enzymes. researchgate.net

Table 2: Summary of Other Bioactivities of Quinoline Derivatives

| Bioactivity | Target/Model | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Quinoline-carboxylic acids | Appreciable anti-inflammatory affinities versus indomethacin. | nih.gov |

| Anti-HIV | HIV-1 Integrase | N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide | Designed as potential HIV-1 integrase inhibitors. | researchgate.net |

| Antiviral | Coronaviruses | Chloroquine (a quinoline) | In vitro inhibition of viral replication. | nih.gov |

Structure Activity Relationship Sar of 5 Chloroquinoline 8 Carboxamide Derivatives

Impact of the Chlorine Atom at Position 5 on Biological Activity and Selectivity

The presence of a chlorine atom at the 5-position of the quinoline (B57606) ring is a key determinant of the biological activity and selectivity of this class of compounds. The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the entire heterocyclic system. vulcanchem.com This substitution has been shown to enhance various pharmacological activities.

Research indicates that substitution with electron-withdrawing groups at position 5 of the quinoline ring can improve anticancer activity. nih.gov For instance, Mannich bases of 5-chloro-8-hydroxyquinoline (B194070) demonstrated superior activity against matrix metalloproteinases 2 and 9 compared to derivatives with aminomethyl substitutions at other positions. nih.gov The enhanced potency is often attributed to the altered electronic distribution within the quinoline scaffold, which can lead to more effective interactions with biological targets. vulcanchem.comnih.gov

Furthermore, the positive impact of a chloro-substituent is not limited to anticancer effects. Studies on other quinoline derivatives have revealed that the presence of a chlorine atom can significantly enhance antileishmanial activity. rsc.org In a related compound, cloxyquin (5-chloroquinolin-8-ol), the monohalogenated quinoline structure was found to exhibit potent antituberculosis activity against numerous clinical isolates, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml. nih.gov

Contribution of the Carboxamide Moiety at Position 8 to Pharmacological Profile

The carboxamide group at the 8-position of the quinoline ring plays a pivotal role in defining the pharmacological profile of these derivatives. This functional group is instrumental in establishing key interactions with biological targets, primarily through hydrogen bonding. vulcanchem.com

A significant feature of the quinoline-8-carboxamide (B1604842) scaffold is its ability to form a stable intramolecular hydrogen bond between the amide proton and the nitrogen atom of the quinoline ring. acs.org This interaction locks the carboxamide group in a specific conformation, which is believed to be the required pharmacophore conformation for interacting with certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1). acs.org The planarity and rigidity imposed by this intramolecular hydrogen bond can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity. This conformational rigidity is a key design element in developing inhibitors for specific enzymes. acs.org

The carboxamide functionality itself serves as both a hydrogen bond donor and acceptor, enabling it to form multiple points of contact within a target's binding site, a critical feature for potent biological activity. vulcanchem.com

Systematic Evaluation of Substitutions on the Quinoline Ring System and Their Influence on Efficacy

Beyond the core 5-chloro and 8-carboxamide substitutions, further modifications to the quinoline ring system have been systematically evaluated to understand their influence on efficacy. The nature and position of these additional substituents are critical in fine-tuning the biological activity. rsc.org

Effects of Aromatic and Aliphatic Substituents

The introduction of various aromatic and aliphatic groups at different positions on the quinoline ring has profound effects on the compound's potency and selectivity.

For a series of quinoline-8-carboxamides designed as PARP-1 inhibitors, substitutions at the 2- and 3-positions were explored. acs.org The structure-activity relationship for these compounds showed that the 3-position required a small, narrow substituent for optimal activity. acs.org In contrast, introducing substituents at the 2-position generally led to an increase in potency, with the 2-methylquinoline-8-carboxamide being the most active in that particular study. acs.org

In other quinoline-based compounds, the electronic nature of the substituents plays a significant role. Studies on quinolone-based hydrazones revealed that compounds with electron-withdrawing groups, such as nitro and halogen substituents on an attached aryl ring, demonstrated superior inhibitory effects against enzymes like α-glucosidase and α-amylase. acs.org For example, a 4-chloro substituent on the phenyl ring resulted in significant α-glucosidase inhibition. acs.org Conversely, electron-donating groups like methyl or methoxy (B1213986) resulted in only moderate inhibition. acs.org This highlights that both electronic and steric factors of the substituents are crucial for binding affinity. acs.org

The introduction of an aromatic moiety can also be beneficial. In a series of 8-hydroxyquinoline (B1678124) derivatives, compounds with branched aromatic substituents showed enhanced activity as HIF prolylhydroxylase inhibitors. nih.gov

| Position | Substituent Type | Effect on Activity | Target/Assay | Reference |

| 2 | Methyl | Increased Potency | PARP-1 Inhibition | acs.org |

| 3 | Small, Narrow Groups | Required for Activity | PARP-1 Inhibition | acs.org |

| Aryl Ring | Electron-Withdrawing (e.g., Nitro, Halogen) | Enhanced Inhibition | α-glucosidase, α-amylase | acs.org |

| Aryl Ring | Electron-Donating (e.g., Methyl, Methoxy) | Moderate Inhibition | α-glucosidase, α-amylase | acs.org |

Positional Isomerism and Activity Modulation

The position of a given substituent on the quinoline ring can dramatically alter the biological activity of the molecule. This positional isomerism is a key factor in SAR studies.

As noted previously, in the context of PARP-1 inhibitors based on the quinoline-8-carboxamide scaffold, a substituent at the 2-position was found to be more favorable for potency than one at the 3-position. acs.org This demonstrates that even a slight shift in the substituent's location can significantly impact the interaction with the target enzyme.

In a different study on 8-hydroxyquinoline derivatives, the placement of an aminomethyl group was compared at different locations. nih.gov It was found that Mannich bases with substitution at the 7-position of 5-chloro-8-hydroxyquinoline had higher activity compared to derivatives where the substitution was at position 5. nih.gov This underscores the critical importance of the substituent's position relative to the core pharmacophoric elements of the quinoline scaffold.

Elucidation of Key Pharmacophoric Features for Target Interaction

Based on the SAR data, a clear picture of the key pharmacophoric features required for the biological activity of 5-chloroquinoline-8-carboxamide derivatives emerges. These essential features are a combination of steric, electronic, and conformational properties.

The primary pharmacophoric elements can be summarized as:

A Planar Quinoline Ring System: This aromatic core facilitates crucial π-π stacking interactions with amino acid residues in the binding sites of target proteins and nucleic acids. vulcanchem.com

An Electron-Withdrawing Chlorine Atom at Position 5: This feature modulates the electronic landscape of the quinoline ring, enhancing its binding affinity and stability, which often translates to increased biological potency. vulcanchem.comnih.gov

A Carboxamide Moiety at Position 8: This group is vital for establishing specific hydrogen bond interactions. vulcanchem.com Its ability to form a conformationally-restraining intramolecular hydrogen bond with the quinoline nitrogen is a critical feature for orienting the molecule correctly for target engagement, as seen in PARP-1 inhibitors. acs.org

These core features create a rigid and electronically tuned scaffold. Further substitutions on the quinoline ring then serve to refine the molecule's properties, such as its size, shape, and electronic distribution, to achieve optimal interaction with a specific biological target. rsc.orgacs.org

Computational Chemistry and Molecular Modeling Studies of 5 Chloroquinoline 8 Carboxamide

Quantum Chemical Analysis for Electronic Structure and Reactivity

Quantum chemical analyses are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and chemical reactivity.

Density Functional Theory (DFT) Calculations and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Specific DFT calculations detailing the HOMO-LUMO energies and the energy gap for 5-Chloroquinoline-8-carboxamide have not been identified in the reviewed literature.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies (Data Not Available)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

Analysis of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

A specific MEP analysis for 5-Chloroquinoline-8-carboxamide, identifying its electrophilic and nucleophilic sites, is not available in published research.

Fukui Functions and Theoretical Reactivity Descriptors

Fukui functions are used within DFT to describe the electron density's sensitivity to a change in the number of electrons, thereby identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These theoretical descriptors provide a quantitative measure of local reactivity.

Detailed studies calculating the Fukui functions and other theoretical reactivity descriptors for 5-Chloroquinoline-8-carboxamide could not be located in the scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for understanding binding mechanisms and predicting binding affinity.

Identification of Putative Binding Sites

Molecular docking simulations for 5-Chloroquinoline-8-carboxamide would involve docking the compound against various biological targets to identify potential binding sites. This process helps in postulating the molecule's mechanism of action by identifying proteins or enzymes with which it may interact.

There are no published molecular docking studies that identify specific putative binding sites for 5-Chloroquinoline-8-carboxamide.

Characterization of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Following the identification of a binding pose, the specific interactions between the ligand and the receptor are analyzed. These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, are critical for the stability of the ligand-receptor complex. The carboxamide group on 5-Chloroquinoline-8-carboxamide would be expected to act as a hydrogen bond donor and acceptor, while the quinoline (B57606) ring could participate in hydrophobic and π-stacking interactions.

Specific research characterizing the ligand-receptor interactions of 5-Chloroquinoline-8-carboxamide with any biological target is not documented in the available literature.

Table 2: Hypothetical Ligand-Receptor Interaction Analysis (Data Not Available)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing a virtual window into the conformational landscape and binding stability of a ligand-receptor complex. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing intricate details of molecular interactions.

In the context of 5-Chloroquinoline-8-carboxamide, MD simulations are instrumental in assessing its conformational flexibility and the stability of its interactions when bound to a target protein. While specific MD studies on 5-Chloroquinoline-8-carboxamide are not extensively documented in publicly available literature, the methodology has been widely applied to analogous quinoline derivatives, offering a clear blueprint for how such studies would be conducted and the insights they would yield. nih.govresearchgate.net

For instance, MD simulations performed on quinoline derivatives targeting the SARS-CoV-2 main protease (Mpro) have been used to evaluate the stability of the ligand-protein complex over time. nih.gov Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from a reference structure over the course of the simulation. A stable RMSD profile for both the protein and the bound ligand suggests that the complex has reached equilibrium and the ligand is stably bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding or catalytic function. For the ligand, RMSF can highlight which parts of the molecule are most mobile within the binding pocket.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations allow for the monitoring of hydrogen bond occupancy throughout the simulation, identifying key residues involved in these interactions. For 5-Chloroquinoline-8-carboxamide, the carboxamide group is a prime candidate for forming stable hydrogen bonds. vulcanchem.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex from the MD trajectory. This provides a quantitative measure of binding affinity and can be used to compare different derivatives.

A hypothetical MD simulation study on 5-Chloroquinoline-8-carboxamide bound to a target protein might yield results similar to those observed for other quinoline inhibitors. The table below illustrates the type of data that would be generated.

| Parameter | Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.5 ± 0.3 Å | Indicates the protein structure is stable throughout the simulation. |

| Ligand RMSD | 0.8 ± 0.2 Å | Suggests the ligand remains in a stable binding pose. |

| Key H-Bond Occupancy (e.g., with GLU-166) | > 85% | Highlights a critical and stable hydrogen bond interaction. nih.gov |

| Binding Free Energy (MM/GBSA) | -75.5 kcal/mol | Provides a quantitative estimate of the binding affinity. |

Such simulations would be crucial for confirming the binding mode predicted by docking studies and for understanding the dynamic nature of the interactions between 5-Chloroquinoline-8-carboxamide and its biological target.

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics combines chemistry, computer science, and information technology to analyze and manipulate large datasets of chemical compounds. mdpi.com It plays a pivotal role in the early stages of drug discovery, particularly in virtual screening and lead optimization. patsnap.combiobide.comijddd.com

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For a scaffold like 5-Chloroquinoline-8-carboxamide, virtual screening can be employed in two main ways:

Ligand-Based Virtual Screening: If the biological target is unknown, but other active molecules with a similar scaffold are known, their properties can be used to build a model (a pharmacophore) that describes the essential features for activity. This model is then used to screen databases for other molecules that fit these criteria.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of a library of compounds. mdpi.com This is a widely used approach to identify novel hits.

A virtual screening campaign to find novel inhibitors based on the quinoline scaffold might involve docking a large library of commercially available or computationally generated compounds into the active site of a target protein. The results would be ranked based on their docking scores, which estimate the binding affinity.

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| CQ_2 | -8.9 | H-bond with THR26, Pi-cation with HIS41 |

| CQ_5 | -8.5 | H-bond with GLU143, Pi-Pi stacking with HIS41 |

| CQ_22 | -9.2 | H-bond with GLU143, H-bond with THR26 |

Lead Optimization:

Once a "hit" compound like 5-Chloroquinoline-8-carboxamide is identified, the goal of lead optimization is to modify its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.combiobide.comspirochem.com Cheminformatics and computational modeling are central to this iterative process. patsnap.com

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: By systematically making small chemical modifications to the lead compound and testing their activity, researchers can understand which parts of the molecule are important for its biological function. patsnap.com For 5-Chloroquinoline-8-carboxamide, modifications could be made to the carboxamide group or substitutions at other positions on the quinoline ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. patsnap.com These models can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Scaffold Hopping: This involves replacing the core quinoline scaffold with a different chemical structure while retaining the key functional groups required for binding. patsnap.com This can lead to the discovery of new compound series with improved properties or novel intellectual property.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com This allows for the early identification and removal of derivatives that are likely to have poor pharmacokinetic profiles or toxicological liabilities.

Through these computational approaches, the 5-Chloroquinoline-8-carboxamide scaffold can be systematically explored and refined, accelerating the journey from a preliminary hit to a viable drug candidate.

Preclinical Investigations of 5 Chloroquinoline 8 Carboxamide Analogues

In Vitro Pharmacological Evaluation in Relevant Biological Systems

The in vitro evaluation of 5-chloroquinoline-8-carboxamide analogues is a critical first step in assessing their potential as therapeutic agents. This process involves a variety of assays to determine their efficacy, specificity, and mechanism of action at a cellular and molecular level.

Cell-Based Assays for Efficacy and Specificity (e.g., IC50, EC50 determination)

Cell-based assays are fundamental in early drug discovery to assess the biological activity of a compound. nih.gov These assays help in determining the concentration of a compound that is required to inhibit a specific biological process by half, known as the half-maximal inhibitory concentration (IC50), or the concentration that produces half of its maximal effect, known as the half-maximal effective concentration (EC50). nih.govgraphpad.com The determination of these values is crucial for comparing the potency of different analogues and for selecting promising candidates for further development. nih.gov

For quinoline (B57606) derivatives, these assays are often employed to evaluate their activity against various cancer cell lines or pathogens. For instance, the antiproliferative activity of certain quinoline compounds has been tested against different cancer cell lines to determine their IC50 values. These values provide a quantitative measure of how effectively the compounds can inhibit cancer cell growth. The assays typically involve exposing the cells to a range of concentrations of the compound and then measuring the cellular response, which could be cell viability, proliferation, or another relevant biological endpoint. nih.gov

The specificity of the compounds is also a key consideration. Ideally, a therapeutic compound should be highly effective against its target (e.g., cancer cells) while having minimal impact on healthy cells. Cell-based assays can provide an initial indication of this selectivity by comparing the IC50 values in cancer cell lines versus normal cell lines.

Below is an interactive table showcasing hypothetical IC50 values for different 5-Chloroquinoline-8-carboxamide analogues against a cancer cell line.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

| Analogue A | MCF-7 | 5.2 |

| Analogue B | A549 | 8.1 |

| Analogue C | HeLa | 2.5 |

| Analogue D | HepG2 | 10.3 |

Enzyme Assays and Detailed Inhibition Kinetics

Once a compound shows promising activity in cell-based assays, the next step is often to identify its molecular target and understand how it interacts with it. Enzyme assays are instrumental in this regard, particularly if the compound is suspected to be an enzyme inhibitor. nih.gov For quinoline derivatives, which have been investigated for their anticancer properties, enzymes involved in cancer cell metabolism and proliferation are often key targets.

One such target is the M2 isoform of pyruvate (B1213749) kinase (PKM2), which is specifically active in tumor cells and plays a role in cancer metabolism. nih.gov Enzyme assays can be used to determine if 5-chloroquinoline-8-carboxamide analogues can inhibit PKM2 activity. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Detailed inhibition kinetics studies can further elucidate the mechanism of inhibition. nih.gov This involves determining parameters such as the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity to the enzyme. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be determined, offering insights into how the inhibitor binds to the enzyme (e.g., at the active site or an allosteric site). For example, some quinoline sulfonamide derivatives have been identified as modulators of PKM2. nih.gov

Microbiological Susceptibility Testing (Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

In addition to their anticancer potential, quinoline derivatives have a long history as antimicrobial agents. Therefore, 5-chloroquinoline-8-carboxamide analogues are also evaluated for their activity against various microorganisms. Microbiological susceptibility testing is used to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of a compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction in the initial bacterial inoculum.

These tests are typically performed using methods such as broth microdilution or agar (B569324) dilution. The results are crucial for assessing the potential of a compound as a new antibiotic. For example, novel pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have shown excellent in vitro activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.com

In Vivo Efficacy Studies in Established Animal Models

Following promising in vitro results, the preclinical investigation of 5-chloroquinoline-8-carboxamide analogues moves to in vivo studies using established animal models. These studies are essential to evaluate the efficacy of the compounds in a living organism, which provides a more complex biological environment than in vitro assays.

Rodent Models of Infectious Diseases (e.g., Malaria, Leishmaniasis)

Rodent models are widely used to test the efficacy of new anti-infective agents. For quinoline derivatives, which are known for their antimalarial properties, mouse models of malaria, such as those using Plasmodium berghei or Plasmodium yoelii, are particularly relevant. mdpi.com In these models, mice are infected with the malaria parasite and then treated with the test compound. The efficacy of the compound is assessed by monitoring parameters such as parasitemia (the percentage of red blood cells infected with the parasite) and survival rates of the treated mice compared to untreated controls.

For instance, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated efficacy comparable to or better than chloroquine (B1663885) in a P. berghei mouse model. mdpi.com Similarly, rodent models are available for other infectious diseases like leishmaniasis, where the efficacy of new compounds can be evaluated by measuring the reduction in parasite load in infected animals.

Animal Models for Cancer Research

Animal models are also indispensable for evaluating the in vivo anticancer activity of 5-chloroquinoline-8-carboxamide analogues. mdpi.com A common approach is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice. mdpi.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

The efficacy of the compound is typically measured by monitoring tumor volume over time. A significant reduction in tumor growth in treated mice compared to a control group indicates potential anticancer activity. For example, 2-phenylquinoline-8-carboxamides have shown in vivo solid tumor activity in such models. nih.gov

Different types of animal models can be used depending on the cancer type being studied. oncologyradiotherapy.com For instance, there are specific models for breast cancer, lung cancer, and pancreatic cancer, among others. oncologyradiotherapy.com The choice of model is crucial for obtaining relevant and predictive data on the compound's potential clinical efficacy.

Exploration of Molecular Mechanisms of Action in Preclinical Contexts

The preclinical evaluation of 5-chloroquinoline-8-carboxamide and its analogues has revealed a multifaceted mechanism of action, primarily centered around the induction of apoptosis, inhibition of key cellular enzymes, and modulation of critical signaling pathways involved in cell growth and proliferation. The core structure, a quinoline scaffold, is recognized for its versatile biological activities, and the addition of a chloro group at the 5-position and a carboxamide group at the 8-position significantly influences its electronic properties and potential for molecular interactions.

Target Validation in Cellular and Animal Systems

Target validation for this class of compounds has been approached through various preclinical models, including a range of cancer cell lines and in vivo animal studies. The primary focus has been on identifying and confirming the molecular targets through which these analogues exert their cytotoxic and other biological effects.

A significant mechanism of action identified for analogues of 5-chloroquinoline-8-carboxamide is the inhibition of the proteasome , a key cellular complex responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. Studies on 5-chloroquinolin-8-amine, a closely related derivative, have demonstrated its ability to inhibit the proteasome, suggesting a similar mechanism for the carboxamide analogue. This is particularly relevant in overcoming resistance to existing proteasome inhibitors like bortezomib (B1684674).

Another validated target is the Pim-1 kinase , a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Carboxamide-appended quinoline moieties have been investigated as potential Pim-1 kinase inhibitors, with some derivatives showing promising anti-proliferative activities. researchgate.net

Furthermore, the vascular endothelial growth factor receptor-2 (VEGFR-2) , a key regulator of angiogenesis (the formation of new blood vessels), has been identified as a target for quinoline-based compounds. researchgate.net By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth. researchgate.net Some 5-chloro quinoline based analogues have demonstrated potent in-vivo anti-tumor activity by regressing tumor growth, which is attributed to the reduction of neovessel formation through the downregulation of matrix metalloproteinases (MMPs). researchgate.net

In the context of infectious diseases, analogues have shown activity against various pathogens. For instance, a hybrid molecule of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism is thought to involve enhanced membrane permeability due to the chloro group, allowing for better penetration and action.

The tables below summarize key findings from cellular and animal studies aimed at validating the molecular targets of 5-chloroquinoline (B16772) analogues.

Table 1: Target Validation in Cellular Systems

| Compound Class | Cell Line(s) | Target/Mechanism | Key Findings | Reference(s) |

| 5-Chloroquinolin-8-amine | Leukemia and myeloma cells | Proteasome Inhibition | Induces apoptosis; potential to overcome bortezomib resistance. | |

| Carboxamide-appended quinolines | MCF-7, CACO, HepG-2, HCT-116 | Pim-1 Kinase Inhibition | Good anti-proliferative activities. | researchgate.net |

| 5-Chloro quinoline analogues | Murine T-cell lymphoma (DLA) | VEGFR-2 Inhibition | In-vivo tumor growth regression and reduced neovessel formation. | researchgate.net |

| 5-Chloro-8-hydroxyquinoline | A-549 (lung carcinoma), HeLa (cervical carcinoma) | Apoptosis Induction | Significant cytotoxicity against cancer cells with low toxicity to normal cells. | |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis, S. aureus, Enterococcus faecalis | Bacterial cell wall/DNA synthesis | Significant antibacterial effects against resistant strains. | nih.gov |

Table 2: Target Validation in Animal Models

| Compound | Animal Model | Target/Mechanism | Outcome | Reference(s) |

| 8-hydroxy-2-quinolinecarbaldehyde | Athymic nude mice with Hep3B xenografts | Antitumor activity | Abolished tumor growth at 10 mg/kg/day with no observable toxicity. | nih.gov |

| Quinoline-4-carboxamide derivative (DDD107498) | P. berghei malaria mouse model | Inhibition of translation elongation factor 2 (PfEF2) | Excellent oral efficacy with ED90 values below 1 mg/kg. | nih.govacs.org |

Analysis of Downstream Signaling Pathways and Biological Responses

The interaction of 5-chloroquinoline-8-carboxamide analogues with their molecular targets initiates a cascade of downstream signaling events, leading to various biological responses, most notably cell cycle arrest and apoptosis.

One of the critical pathways affected is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a central role in cell survival, proliferation, and resistance to apoptosis. nih.gov Quinoline-based molecules have been shown to inhibit this pathway, leading to decreased cell viability. nih.gov The inhibition of upstream targets like receptor tyrosine kinases, including VEGFR and EGFR, by quinoline derivatives directly impacts this downstream cascade. nih.gov

Furthermore, some quinoline derivatives have been found to modulate the activity of the M2 isoform of pyruvate kinase (PKM2) , a key glycolytic enzyme that is upregulated in many cancer types. mdpi.com By inhibiting PKM2, these compounds can disrupt cancer cell metabolism, leading to reduced proliferation and viability. mdpi.com For example, a quinoline-8-sulfonamide (B86410) derivative was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicating a direct impact on glycolysis. mdpi.com

The biological response to these pathway modulations is often a halt in the cell cycle progression and the initiation of apoptosis. The induction of apoptosis is a hallmark of the anticancer activity of many 5-chloroquinoline analogues and is hypothesized to be a primary mechanism of their tumor-selective cytotoxicity. This programmed cell death is a consequence of the cumulative cellular stress induced by proteasome inhibition, kinase inhibition, and the disruption of vital signaling pathways.

Advanced Research and Future Directions for 5 Chloroquinoline 8 Carboxamide

Design and Synthesis of Next-Generation 5-Chloroquinoline-8-carboxamide Derivatives with Enhanced Potency and Selectivity

The future development of 5-Chloroquinoline-8-carboxamide hinges on the rational design and synthesis of new derivatives with improved biological activity and target specificity. Medicinal chemists can employ various strategies to modify the core structure. Introducing diverse substituents at different positions on the quinoline (B57606) ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for potent and selective target engagement. nih.gov

For instance, modifications to the carboxamide nitrogen with different aryl or alkyl groups can explore new binding interactions within a target's active site. Furthermore, altering or replacing the chlorine atom at the 5-position could fine-tune the molecule's reactivity and metabolic stability. Synthetic strategies, such as the reaction of 8-hydroxy-N-(4-sulfamoylphenyl) quinoline-2-carboxamide (B1208818) with various halides, provide a pathway to a diverse range of derivatives. nih.gov The goal is to establish a clear structure-activity relationship (SAR) to guide the synthesis of next-generation compounds. nih.gov

Table 1: Potential Next-Generation 5-Chloroquinoline-8-carboxamide Derivatives and Their Design Rationale

| Derivative Class | Modification Strategy | Rationale for Enhanced Potency/Selectivity | Potential Therapeutic Area |

| N-Aryl/Heteroaryl Amides | Introduction of various substituted aromatic or heteroaromatic rings to the carboxamide nitrogen. | To explore additional π-π stacking or hydrogen bonding interactions with the target protein, potentially increasing affinity and selectivity. nih.gov | Anticancer, Antimicrobial |

| C-2/C-4 Substituted Analogues | Addition of functional groups (e.g., amines, styryl groups) at the C-2 or C-4 positions of the quinoline ring. | To improve cytotoxic activity and overcome drug resistance by interacting with different regions of the target. nih.gov | Anticancer |

| Bioisosteric Replacements | Replacement of the chlorine atom with other halogens (F, Br, I) or functional groups like trifluoromethyl (CF3). | To modulate electronic properties and lipophilicity, which can affect target binding and pharmacokinetic properties. | Various |

| Hybrid Molecules | Covalent linking of the 5-chloroquinoline-8-carboxamide scaffold to another known pharmacophore. | To create a single molecule that can interact with multiple targets, leading to enhanced efficacy or novel mechanisms of action. nih.gov | Complex Diseases (e.g., Cancer, Neurodegenerative disorders) |

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and certain infectious diseases often involve multiple biological pathways. A therapeutic strategy that addresses only a single target may be insufficient. The development of multi-target agents, or polypharmacology, is a promising approach to tackle such multifactorial conditions. wikipedia.org The 5-chloroquinoline-8-carboxamide scaffold is an excellent starting point for designing such molecules.

By creating hybrid compounds that merge the 5-chloroquinoline-8-carboxamide moiety with other pharmacologically active scaffolds, it is possible to design agents that can modulate multiple targets simultaneously. rsc.org For example, a hybrid of a quinoline derivative and a quinolone fragment has been explored for its dual-target antibacterial action. nih.gov Similarly, combining the quinoline structure with other anticancer agents could lead to synergistic effects and overcome drug resistance. This strategy of molecular hybridization has been shown to be an effective way to enhance the therapeutic activity of quinoline-based compounds. nih.gov

Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Compound Design and Optimization

Modern drug discovery is increasingly driven by computational tools that can accelerate the identification and optimization of lead compounds. mdpi.comquibim.com Cheminformatics, artificial intelligence (AI), and machine learning (ML) are set to play a pivotal role in the future development of 5-chloroquinoline-8-carboxamide derivatives. nih.gov

These technologies can be applied in several ways:

Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. azoai.com This can significantly reduce the time and cost associated with initial hit identification.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel 5-chloroquinoline-8-carboxamide derivatives before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates for laboratory testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. azoai.comqualiketresearch.com By providing the model with the 5-chloroquinoline-8-carboxamide scaffold and a set of desired attributes, it can generate novel derivatives that are optimized for potency, selectivity, and drug-likeness. azoai.com

The integration of these computational approaches can create a more efficient and rational design-synthesis-testing cycle, ultimately accelerating the development of new drugs based on the 5-chloroquinoline-8-carboxamide framework. nih.gov

Potential for Combination Therapies with Existing Agents

In addition to developing single-agent therapies, there is significant potential for using 5-chloroquinoline-8-carboxamide and its derivatives in combination with existing drugs. nih.gov Combination therapy is a cornerstone of treatment for many diseases, including cancer and infectious diseases, as it can lead to synergistic effects, reduce the likelihood of drug resistance, and allow for lower doses of individual agents.

Exploration of Novel Biological Targets for Quinoline-Based Scaffolds

While quinoline derivatives are known to interact with a variety of biological targets, the full spectrum of their molecular interactions is still being uncovered. nih.gov A key area of future research for 5-chloroquinoline-8-carboxamide is the identification of novel biological targets for this scaffold. This exploration could reveal new therapeutic applications for this class of compounds.

Some of the known and potential biological targets for quinoline derivatives that warrant further investigation for 5-chloroquinoline-8-carboxamide include:

Protein Kinases: Many quinoline derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov

Topoisomerases: These enzymes are essential for DNA replication and are a validated target for anticancer drugs. Certain quinoline derivatives have been shown to inhibit their activity. nih.gov

Tubulin: As a key component of the cytoskeleton, tubulin is an attractive target for anticancer drug discovery. Some quinolines have been found to inhibit tubulin polymerization. nih.gov

Metabolic Enzymes: Key enzymes in metabolic pathways, such as those involved in glucose metabolism in diabetes, represent potential targets for quinoline-based inhibitors. acs.org

Bacterial Enzymes: Enzymes that are essential for bacterial survival but absent in humans, such as DNA gyrase, are excellent targets for the development of new antibacterial agents. rsc.org

By employing techniques such as chemical proteomics and affinity-based target identification, researchers can systematically screen for new protein binding partners of 5-chloroquinoline-8-carboxamide and its derivatives, opening up new avenues for therapeutic intervention.

Table 2: Potential Novel Biological Targets for Quinoline-Based Scaffolds

| Target Class | Specific Example(s) | Associated Disease(s) | Rationale for Targeting with Quinoline Scaffolds |

| Protein Kinases | C-RAF kinase, Epidermal Growth Factor Receptor (EGFR) | Cancer | The quinoline core can serve as a scaffold for designing selective kinase inhibitors. rsc.orgnih.gov |

| DNA Modifying Enzymes | Topoisomerase, DNA gyrase | Cancer, Bacterial Infections | The planar aromatic system of quinoline can intercalate into DNA or bind to the enzyme's active site. rsc.orgnih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer | Quinoline derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. nih.gov |

| Metabolic Enzymes | Pyruvate (B1213749) Kinase M2 (PKM2), α-amylase, α-glucosidase | Cancer, Diabetes | The quinoline structure can be modified to fit into the active sites of various metabolic enzymes. mdpi.comacs.org |

| Viral Proteins | SARS-CoV-2 Spike Protein-ACE2 Interaction | Viral Infections | Quinoline carboxylic acids have been identified as inhibitors of viral entry. mdpi.com |

Q & A

Q. How can researchers systematically identify gaps in the literature on 5-Chloroquinoline-8-carboxamide?

- Methodology :

- Boolean searches : Use terms like "(5-Chloroquinoline-8-carboxamide) AND (SAR OR pharmacokinetics)" in PubMed/Reaxys.

- Citation tracking : Employ tools like Web of Science to map seminal papers and recent citations.

- Critical appraisal : Evaluate study limitations (e.g., small sample sizes, lack of negative controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products